molecular formula C13H15NO B12574883 4-(Phenylethynyl)piperidin-4-ol CAS No. 301186-21-0

4-(Phenylethynyl)piperidin-4-ol

Cat. No.: B12574883
CAS No.: 301186-21-0
M. Wt: 201.26 g/mol
InChI Key: NGARBXBWCQGVPP-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethynyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group at the same position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylethynyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with phenylacetyleneThe reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylethynyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylethynyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Phenylethynyl)piperidin-4-ol is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylethynyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the phenylethynyl and hydroxyl groups at the same position on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

301186-21-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(2-phenylethynyl)piperidin-4-ol

InChI

InChI=1S/C13H15NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,8-11H2

InChI Key

NGARBXBWCQGVPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#CC2=CC=CC=C2)O

Origin of Product

United States

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